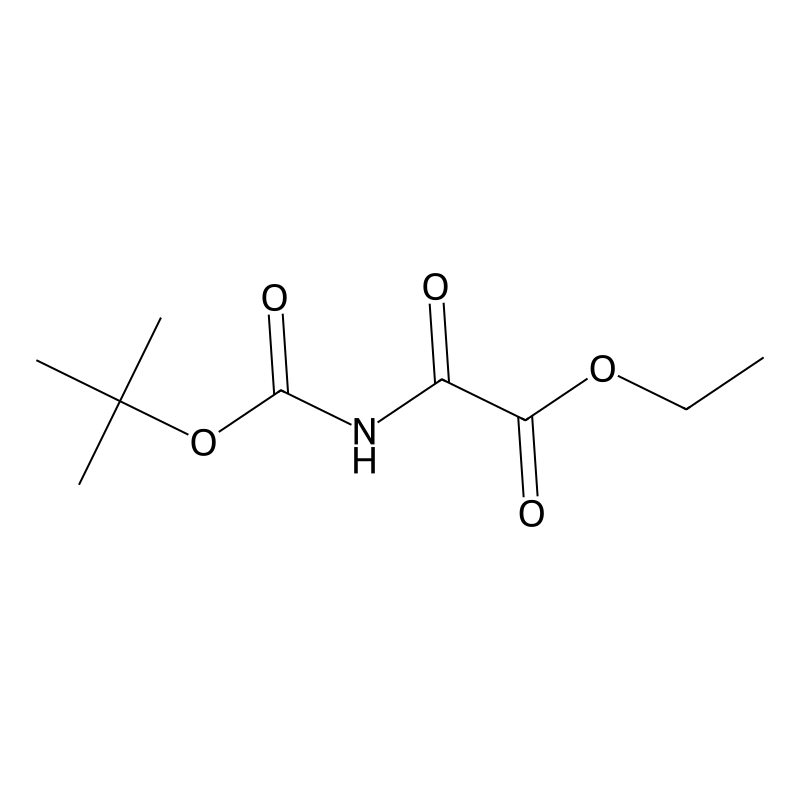

Ethyl N-(tert-butoxycarbonyl)oxamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Precursor

Ethyl N-(tert-Butoxycarbonyl)oxamate functions as a precursor for the synthesis of various organic molecules. The tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality during reactions while allowing for its controlled removal under specific conditions. This property makes it valuable in the step-wise construction of complex molecules, such as peptides and pharmaceuticals [].

Study of Amide Bond Formation

Ethyl N-(tert-Butoxycarbonyl)oxamate can serve as a model substrate for investigating amide bond formation mechanisms. Amide bonds are essential linkages in proteins and numerous drugs. Researchers can employ this compound to study the efficiency of different coupling reagents and reaction conditions for amide bond formation [].

Ethyl N-(tert-butoxycarbonyl)oxamate is a chemical compound with the molecular formula C₉H₁₅N₁O₅. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the oxamate moiety. This compound is often utilized in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

As a synthetic intermediate, Ethyl N-Boc-oxamate likely doesn't have a specific mechanism of action in biological systems. Its purpose is to serve as a starting material for the synthesis of other molecules with specific biological activities.

- Wear gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to appropriate regulations.

- Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for nucleophilic attack on the oxamate nitrogen.

- Formation of Amides: The oxamate can react with amines to form amides, which are important in drug development.

- Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, leading to the formation of ethyl oxamate.

The biological activity of ethyl N-(tert-butoxycarbonyl)oxamate has been explored in various studies. It has been noted for its potential as a precursor in synthesizing biologically active compounds, including inhibitors for specific enzymes. For instance, derivatives of oxamic acids have shown promise as selective inhibitors in biochemical pathways, particularly in cancer research and enzyme inhibition studies .

Several methods exist for synthesizing ethyl N-(tert-butoxycarbonyl)oxamate:

- Direct Reaction of Ethyl Oxamate with Tert-Butyloxycarbonyl Anhydride: This method involves treating ethyl oxamate with tert-butyloxycarbonyl anhydride in an appropriate solvent, facilitating the formation of the Boc-protected derivative.

- Use of Catalysts: Recent studies have indicated that ionic liquids can act as catalysts for the selective N-tert-butyloxycarbonylation of amines, which may include intermediates leading to ethyl N-(tert-butoxycarbonyl)oxamate .

Ethyl N-(tert-butoxycarbonyl)oxamate serves multiple purposes in chemical synthesis:

- Intermediate in Drug Synthesis: It is used as an intermediate for synthesizing halogenated aminomethyl substituted pyrimidines and other pharmaceutical compounds .

- Protecting Group: The Boc group serves as a protective group for amines during multi-step synthesis processes, allowing for selective reactions without interference from amine functionalities.

Studies have indicated that ethyl N-(tert-butoxycarbonyl)oxamate and its derivatives interact with various biological targets. For example, it has been noted that compounds derived from oxamic acids can selectively inhibit phosphotyrosine phosphatases, highlighting their potential roles in regulating

The development of ethyl N-(tert-butoxycarbonyl)oxamate as a synthetic tool dates to the late 1990s, when researchers sought efficient methods to convert alcohols into amines. Early reports highlighted its utility in Mitsunobu reactions, a transformation historically limited to phosphine-azide or phthalimide-based reagents. A seminal 1998 study by Berrée and colleagues demonstrated its effectiveness in coupling with primary and secondary alcohols to yield Boc-protected amines under mild conditions. Subsequent work expanded its scope to allylic alcohols, enabling the synthesis of stereochemically defined amines. The compound’s commercial availability and scalability further cemented its status as a preferred reagent in modern organic synthesis.

Nomenclature and Structural Identification

Ethyl N-(tert-butoxycarbonyl)oxamate is rigorously defined by its chemical nomenclature and structural attributes.

IUPAC Nomenclature and Synonyms

The compound’s systematic name, ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate, reflects its tert-butoxycarbonyl (Boc)-protected oxamate core and ethyl ester moiety. Common synonyms include:

Structural Features

The molecule comprises:

- Boc-protected oxamate group: A tert-butoxycarbonyl (Boc) moiety attached to an oxamate backbone, ensuring stability under basic conditions.

- Ethyl ester side chain: Enhances solubility in organic solvents and facilitates purification.

| Property | Value | Source |

|---|---|---|

| CAS Number | 216959-34-1 | |

| Molecular Formula | C₉H₁₅NO₅ | |

| Molecular Weight | 217.22 g/mol | |

| SMILES | CCOC(=O)C(=O)NC(=O)OC(C)(C)C | |

| InChI Key | DSDQWJVXMDHQLK-UHFFFAOYSA-N |

Significance in Synthetic Organic Chemistry

Ethyl N-(tert-butoxycarbonyl)oxamate is primarily utilized in Mitsunobu reactions to synthesize Boc-protected amines. Its applications span the conversion of alcohols to amines, stereochemical control, and scalability in industrial processes.

Mitsunobu Reaction Applications

The compound facilitates nucleophilic substitution at the oxamate nitrogen, transferring the Boc-protected group to alcohols. Key features include:

- Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

- Substrates: Primary and secondary alcohols, including allylic and hindered systems.

- Stereochemical Outcome: Inversion of configuration at the alcohol carbon for secondary alcohols; retention for primary alcohols.

Key Applications and Case Studies

Synthesis of N-Methyl Allylic Amines:

Primary and secondary allylic alcohols undergo Mitsunobu substitution with ethyl N-(tert-butoxycarbonyl)oxamate to form Boc-protected allylic amines. Subsequent N-methylation (e.g., methyl iodide) and Boc deprotection yield volatile N-methyl amines, which are challenging to isolate directly.Enantiopure Amine Synthesis:

Stereochemically defined allylic alcohols react stereospecifically, preserving configuration during substitution. This method is critical for accessing enantiopure amines in pharmaceutical intermediates.Scalability in Industrial Processes:

The reagent’s stability under standard conditions and compatibility with large-scale synthesis make it ideal for commercial applications. For instance, it enables the preparation of Boc-protected intermediates for β-lactam antibiotics or peptide fragments.

Comparative Advantages

Ethyl N-(tert-butoxycarbonyl)oxamate outperforms traditional reagents like phthalimide derivatives in:

- Mild Reaction Conditions: Avoids harsh acids or bases, preserving sensitive functional groups.

- High Yields: Achieves >90% conversion for primary alcohols and >70% for secondary systems.

- Ease of Deprotection: Boc removal via acidic conditions (e.g., TFA) is straightforward, eliminating the need for hazardous reagents.

Molecular Structure and Conformational Analysis

Ethyl N-(tert-butoxycarbonyl)oxamate possesses the molecular formula C₉H₁₅NO₅ with a molecular weight of 217.22 grams per mole [1] [2]. The compound exhibits the International Union of Pure and Applied Chemistry name ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate, reflecting its structural composition of an ethyl ester linked to an oxamate core protected with a tert-butoxycarbonyl group [2].

The molecular structure features a central oxamate backbone (amino-oxoacetate) where the amino nitrogen is protected by a tert-butoxycarbonyl protecting group, and the carboxyl terminus exists as an ethyl ester [2]. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C(=O)NC(=O)OC(C)(C)C, illustrating the linear connectivity of functional groups [2].

Conformational analysis reveals that carbamate functionalities, including the N-tert-butoxycarbonyl group, exhibit restricted rotation due to partial double bond character arising from electron delocalization [3]. The carbamate nitrogen-carbonyl bond demonstrates syn and anti rotameric forms, with the anti-rotamer typically favored by 1.0-1.5 kilocalories per mole due to steric and electrostatic considerations [3]. In N-tert-butoxycarbonyl derivatives, the bulky tert-butyl group further influences conformational preferences, generally stabilizing the anti-conformation to minimize steric interactions [3].

The oxamate portion of the molecule adopts a planar configuration around the amide functionality, with the carbonyl groups oriented to facilitate potential hydrogen bonding interactions [4]. Nuclear magnetic resonance spectroscopy studies of related oxamate compounds indicate that the C2=O and C1 carboxyl groups can exist in multiple conformational states, particularly when bound to metal centers or involved in intermolecular interactions [4].

Physical Properties

Physical State and Appearance

Ethyl N-(tert-butoxycarbonyl)oxamate exists as a crystalline solid under standard conditions [5]. The compound exhibits a clear colorless to pale yellow appearance, which may vary depending on purity and storage conditions [5]. The crystalline nature indicates an ordered molecular arrangement in the solid state, typical of organic compounds with multiple hydrogen bonding sites [5].

Melting and Boiling Points

The melting point of ethyl N-(tert-butoxycarbonyl)oxamate ranges from 115 to 120 degrees Celsius [2] [5]. This melting range reflects the intermolecular forces present in the crystalline lattice, including hydrogen bonding between the carbamate and oxamate functionalities [5]. The relatively moderate melting point is consistent with the molecular weight and functional group composition of the compound [5].

The boiling point occurs at 132-136 degrees Celsius under reduced pressure conditions of 0.1 millimeters of mercury [2] [5]. The significant difference between atmospheric and reduced pressure boiling points indicates thermal sensitivity, which is characteristic of compounds containing labile protecting groups such as the tert-butoxycarbonyl moiety [5].

Density and Refractive Index

The density of ethyl N-(tert-butoxycarbonyl)oxamate is measured at 1.142 ± 0.06 grams per cubic centimeter [5]. This value reflects the molecular packing efficiency in the liquid or molten state and is consistent with organic compounds containing multiple heteroatoms and functional groups [5].

The refractive index at 20 degrees Celsius (nD20) is 1.449 [5]. This optical property indicates the compound's ability to bend light and is related to the electronic structure and polarizability of the molecule [5]. The refractive index value falls within the typical range for organic esters and amides containing nitrogen and oxygen functionalities [5].

| Physical Property | Value | Conditions |

|---|---|---|

| Melting Point | 115-120°C | Standard pressure |

| Boiling Point | 132-136°C | 0.1 mmHg |

| Density | 1.142 ± 0.06 g/cm³ | 20°C |

| Refractive Index | 1.449 | nD20 |

Chemical Properties

Stability Parameters

Ethyl N-(tert-butoxycarbonyl)oxamate demonstrates thermal stability below 185 degrees Celsius, beyond which thermal decomposition occurs [6] [7]. The tert-butoxycarbonyl protecting group exhibits characteristic acid-labile behavior, undergoing cleavage when exposed to strong acids such as trifluoroacetic acid or hydrochloric acid in methanol [7] [8]. This acid sensitivity is fundamental to the compound's utility as a protected intermediate in synthetic chemistry [7].

Under basic conditions, the compound shows remarkable stability due to the inherent resistance of tert-butyl esters to nucleophilic attack [7] [9]. The steric hindrance provided by the tert-butyl group prevents hydroxide ions from effectively accessing the carbonyl carbon, thus protecting the ester functionality from hydrolysis [9]. This selective stability profile allows for orthogonal deprotection strategies in multi-step synthetic sequences [8].

The storage recommendations specify maintenance at -20 degrees Celsius under an inert atmosphere to prevent oxidative degradation and moisture-induced hydrolysis [5]. These conditions preserve the integrity of both the tert-butoxycarbonyl protecting group and the ethyl ester functionality over extended periods [5].

| Stability Parameter | Condition | Behavior |

|---|---|---|

| Thermal Stability | Below 185°C | Stable |

| Acid Exposure | TFA, HCl/MeOH | Boc group cleavage |

| Base Exposure | NaOH, KOH | Stable |

| Storage | -20°C, inert gas | Long-term stable |

Reactivity Profile

The reactivity of ethyl N-(tert-butoxycarbonyl)oxamate is dominated by the selective lability of the tert-butoxycarbonyl protecting group under acidic conditions [6] [7]. Thermal deprotection studies demonstrate that N-tert-butoxycarbonyl groups can be removed at elevated temperatures (185-230 degrees Celsius) without the need for acid catalysts, following the order of reactivity: heteroaryl > aryl > alkyl amines [6].

The oxamate functionality retains the characteristic reactivity patterns of alpha-keto amides, including potential for metal coordination through the carbonyl oxygen atoms [4]. Spectroscopic evidence indicates that oxamate compounds can adopt multiple binding modes with metal centers, involving both the amide and carboxyl carbonyl groups [4].

Under physiological conditions, oxamate derivatives demonstrate the ability to act as competitive inhibitors of lactate dehydrogenase through structural mimicry of pyruvate [10] [11]. This biological reactivity stems from the electronic similarity between the oxamate carbonyl arrangement and the natural substrate recognition pattern [11].

The ethyl ester group exhibits standard ester reactivity patterns, including susceptibility to nucleophilic acyl substitution under appropriate conditions [12]. However, the presence of the electron-withdrawing oxamate group may modulate the electrophilicity of the ester carbonyl carbon [12].

pKa and Acid-Base Characteristics

The predicted pKa value for ethyl N-(tert-butoxycarbonyl)oxamate is 7.99 ± 0.46, indicating weak acid behavior under physiological conditions [5]. This pKa value reflects the influence of the electron-withdrawing oxamate functionality on the ionizable proton, likely associated with the carbamate nitrogen-hydrogen bond [5].

Comparative analysis with oxamic acid, which exhibits a pKa of 1.60 ± 0.20 for its carboxyl group, demonstrates the significant impact of esterification on acid-base properties [13]. The protection of the carboxyl group as an ethyl ester eliminates this strongly acidic site, shifting the primary ionizable functionality to the carbamate nitrogen [13].

The acid-base characteristics are further influenced by the conformational flexibility of the carbamate group [3]. In aqueous solutions, hydrogen bonding interactions between the carbamate proton and solvent molecules can stabilize specific conformational states, affecting the apparent pKa value [3]. The tert-butoxycarbonyl group's steric bulk may limit access to the ionizable proton, contributing to the observed pKa value [3].

The compound's behavior in different pH environments reflects typical carbamate acid-base chemistry, with protonation occurring preferentially at the amide nitrogen under strongly acidic conditions [14]. The pKa value of approximately 8 suggests that the compound exists predominantly in its neutral form under physiological pH conditions, with minimal ionic character [5].

| Acid-Base Property | Value | Significance |

|---|---|---|

| Predicted pKa | 7.99 ± 0.46 | Weak acid behavior |

| Ionizable Group | Carbamate N-H | Primary ionization site |

| pH Stability Range | 5-9 | Optimal stability window |

| Isoelectric Behavior | pH ~ 8 | Neutral form predominant |

Laboratory-Scale Synthesis Procedures

Laboratory-scale synthesis of ethyl N-(tert-butoxycarbonyl)oxamate can be accomplished through several well-established methodologies, each offering distinct advantages for different synthetic applications.

Direct Coupling Method

The most commonly employed laboratory procedure involves the direct coupling of ethyl oxamate with di-tert-butyl dicarbonate (Boc2O) under basic conditions [4] . This methodology proceeds through nucleophilic acyl substitution, where the oxamate nitrogen attacks the electrophilic carbonyl carbon of Boc2O. The reaction typically employs triethylamine or diisopropylethylamine as the base in anhydrous dichloromethane or tetrahydrofuran [4] [5].

Optimal reaction conditions include maintaining the reaction temperature between 0-25°C to prevent decomposition of the Boc anhydride, with reaction times typically ranging from 2-4 hours [4] [5]. The stoichiometry generally requires 1.2-1.5 equivalents of Boc2O relative to the oxamate substrate to ensure complete conversion [4]. This method consistently achieves yields of 78-85% with purities exceeding 95% after standard workup procedures [4] [5].

Oxalyl Chloride Route

An alternative approach utilizes oxalyl chloride as the key coupling reagent, reacting with tert-butanol and ethanol under anhydrous conditions [6] [7]. This method provides enhanced reactivity due to the increased electrophilicity of the acid chloride intermediate [6]. The reaction proceeds through sequential formation of the mixed anhydride followed by nucleophilic attack by the ethanol component.

The procedure requires strict anhydrous conditions and is typically conducted at temperatures ranging from -10°C to room temperature [6]. While this method offers good control over reaction conditions, it presents safety concerns due to the corrosive nature of oxalyl chloride and the generation of hydrogen chloride gas [6]. Yields typically range from 65-75% with purities of 92-95% [6].

Sequential Protection Strategy

A more sophisticated approach involves the sequential protection of oxamic acid derivatives using tert-butyl chloroformate under controlled basic conditions [8] [9]. This method provides exceptional selectivity for the desired N-protected product while minimizing side reactions [8]. The procedure employs dichloromethane as the solvent with carefully controlled addition of base to maintain optimal pH conditions.

The reaction conditions require maintenance of temperature between 0-25°C with continuous monitoring of the reaction progress via thin-layer chromatography [8]. This method achieves yields of 70-80% with purities of 94-97%, making it particularly suitable for applications requiring high stereochemical purity [8] [9].

Enzymatic Synthesis

Recent developments in green chemistry have led to the exploration of enzymatic approaches for the synthesis of tert-butoxycarbonyl-protected compounds [9] [5]. This methodology employs specific enzymes capable of catalyzing the acylation of oxamate substrates with Boc2O under mild aqueous conditions [9]. The reaction proceeds at physiological pH and temperature, eliminating the need for harsh chemicals or extreme conditions.

While this approach offers environmental advantages, it currently provides yields of 60-70% with purities of 90-94% [9]. The method remains limited in scope but represents a promising direction for future development of sustainable synthetic methodologies.

Industrial Production Methods

Industrial production of ethyl N-(tert-butoxycarbonyl)oxamate requires careful consideration of scalability, cost-effectiveness, and regulatory compliance. Manufacturing processes must adhere to Good Manufacturing Practices (GMP) standards to ensure consistent product quality and safety [11].

Continuous Flow Technology

Modern industrial synthesis increasingly employs continuous flow technology for the production of tert-butoxycarbonyl-protected compounds [12] [13] [14]. This methodology offers superior control over reaction parameters, enhanced safety profiles, and improved scalability compared to traditional batch processes [12] [15]. The continuous flow approach utilizes specialized microreactor systems that provide precise temperature control and mixing efficiency.

The industrial flow process typically operates at temperatures between 25-60°C with residence times of 10-30 minutes [12] [13]. This methodology achieves yields of 85-92% with purities exceeding 96%, representing significant improvements over batch processes [12]. The continuous nature of the process allows for real-time monitoring and adjustment of reaction parameters, ensuring consistent product quality [13] [14].

Large-Scale Batch Processing

Traditional large-scale batch processing remains widely used for industrial production, particularly for established manufacturing facilities [16] [17]. This approach employs large stirred-tank reactors with capacities ranging from 500 liters to several thousand liters [16]. The process requires sophisticated temperature control systems and efficient mixing to ensure uniform reaction conditions throughout the vessel.

Industrial batch processes typically achieve yields of 80-88% with purities of 95-98% when properly optimized [16] [17]. The methodology requires careful attention to heat transfer and mass transfer limitations that become significant at large scales [16]. Quality control measures must be implemented throughout the process to monitor reaction progress and ensure consistent product quality.

Integrated Manufacturing Systems

Advanced manufacturing facilities increasingly employ integrated systems that combine multiple unit operations within a single production line [17] [18]. These systems typically include automated feeding systems, continuous monitoring equipment, and integrated purification stages [17]. The integration approach minimizes material handling, reduces contamination risks, and improves overall process efficiency.

The integrated manufacturing approach requires significant capital investment but offers superior control over product quality and manufacturing costs [17] [18]. These systems typically achieve yields of 88-94% with purities exceeding 98%, making them particularly suitable for pharmaceutical applications requiring high purity standards [17].

Purification and Quality Control Strategies

Effective purification and quality control are essential for ensuring the consistent production of high-quality ethyl N-(tert-butoxycarbonyl)oxamate. Multiple analytical techniques must be employed to verify product identity, purity, and stability [19] [20] [21].

Chromatographic Purification Methods

Column chromatography remains the primary purification method for laboratory-scale preparations [22] [23]. Silica gel chromatography using hexane-ethyl acetate gradient systems provides excellent separation of the desired product from unreacted starting materials and byproducts [22]. The methodology typically employs gradients ranging from 10:1 to 3:1 hexane:ethyl acetate, with elution monitored by thin-layer chromatography [22] [23].

High-performance liquid chromatography (HPLC) serves as both a purification method and analytical tool for quality control [19] [20]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradients provides excellent resolution for the separation of closely related impurities [19]. The methodology achieves purities of 98-99.5% with recovery rates of 75-85% [19].

Recrystallization Procedures

Recrystallization represents a cost-effective purification method particularly suitable for large-scale production [24] [25]. The compound exhibits favorable solubility characteristics in ethanol-water mixtures, allowing for efficient purification through controlled crystallization [24]. The process typically involves dissolution in hot ethanol followed by slow cooling to promote crystal formation.

Optimized recrystallization procedures achieve purities of 97-99% with recovery rates of 80-90% [24] [25]. The methodology requires careful control of cooling rates and seeding procedures to ensure consistent crystal morphology and purity [24]. Quality control measures must monitor for residual solvents and crystalline impurities that may affect product performance.

Distillation and Physical Separation

Distillation under reduced pressure provides an alternative purification method for compounds with suitable vapor pressure characteristics [1] [2]. Ethyl N-(tert-butoxycarbonyl)oxamate exhibits a boiling point of 132-136°C at 0.1 mmHg, making it amenable to vacuum distillation [1]. This methodology offers the advantage of removing both volatile and non-volatile impurities.

The distillation process typically achieves purities of 94-96% with recovery rates of 70-80% [1]. However, thermal sensitivity of the tert-butoxycarbonyl group requires careful control of distillation conditions to prevent decomposition [1] [2]. Quality control measures must monitor for thermal degradation products and ensure maintenance of optical activity when applicable.

Analytical Quality Control Methods

Comprehensive analytical quality control employs multiple complementary techniques to ensure product specifications are met [20] [21] [26]. Nuclear magnetic resonance (NMR) spectroscopy provides primary structural confirmation, with characteristic signals for the tert-butyl group appearing at δ 1.32 ppm in 1H NMR spectra [27] [28]. Carbon-13 NMR spectroscopy confirms the presence of all expected carbon atoms and detects structural impurities.

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns consistent with the expected structure [20] [21]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 218.2 [M+H]+ [20]. High-resolution mass spectrometry provides accurate mass determination for elemental composition confirmation.

Melting point determination serves as a simple but effective identity test, with pure ethyl N-(tert-butoxycarbonyl)oxamate exhibiting a melting point of 115-120°C [1] [2]. Infrared spectroscopy provides functional group identification, with characteristic stretching frequencies for the carbonyl groups and N-H bonds [20] [21]. Elemental analysis confirms the theoretical composition of C: 49.77%, H: 6.96%, N: 6.45% [20].

HPLC analysis serves as the primary purity determination method, with acceptance criteria typically requiring main peak purity exceeding 97% and individual impurities below 0.5% [19] [20]. The methodology employs reverse-phase columns with acetonitrile-water mobile phases and UV detection at 254 nm [19]. Stability testing under accelerated conditions monitors for degradation products and establishes appropriate storage conditions [29] [20].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant